Tert-butyl N-[(1S,2R,5R)-8-oxo-2-bicyclo[3.2.1]octanyl]carbamate
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Overview
Description
Tert-butyl N-[(1S,2R,5R)-8-oxo-2-bicyclo[3.2.1]octanyl]carbamate: is a complex organic compound characterized by its unique bicyclic structure
Scientific Research Applications
Chemistry
In organic synthesis, Tert-butyl N-[(1S,2R,5R)-8-oxo-2-bicyclo[3.2.1]octanyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its bicyclic structure and functional groups make it a candidate for the development of enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may serve as lead compounds in the development of new drugs targeting specific biological pathways.
Industry
In the materials science industry, this compound can be used in the synthesis of polymers and other advanced materials. Its stability and reactivity make it suitable for incorporation into various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[(1S,2R,5R)-8-oxo-2-bicyclo[3.2.1]octanyl]carbamate typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic structure is often synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions to form the bicyclo[3.2.1]octane core.
Introduction of the Oxo Group: The oxo group at the 8-position is introduced via oxidation reactions, commonly using reagents such as chromium trioxide or pyridinium chlorochromate.
Carbamate Formation: The final step involves the formation of the carbamate group. This is achieved by reacting the intermediate with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of more complex oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s reactivity and properties.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Higher oxo derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted carbamates.
Mechanism of Action
The mechanism by which Tert-butyl N-[(1S,2R,5R)-8-oxo-2-bicyclo[3.2.1]octanyl]carbamate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The bicyclic structure provides a rigid framework that can fit into specific binding sites, while the functional groups can form hydrogen bonds or electrostatic interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-[(1S,2R,5R)-8-hydroxy-2-bicyclo[3.2.1]octanyl]carbamate: Similar structure but with a hydroxyl group instead of an oxo group.
Tert-butyl N-[(1S,2R,5R)-8-oxo-2-bicyclo[3.2.1]octanyl]urethane: Similar structure but with a urethane group instead of a carbamate group.
Uniqueness
Tert-butyl N-[(1S,2R,5R)-8-oxo-2-bicyclo[3.2.1]octanyl]carbamate is unique due to its specific combination of a bicyclic core, an oxo group, and a carbamate functional group. This combination imparts distinct reactivity and stability, making it valuable for various applications in synthetic chemistry and beyond.
Properties
IUPAC Name |
tert-butyl N-[(1S,2R,5R)-8-oxo-2-bicyclo[3.2.1]octanyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-10-7-5-8-4-6-9(10)11(8)15/h8-10H,4-7H2,1-3H3,(H,14,16)/t8-,9+,10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZBJOVQAOQTBY-KXUCPTDWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2CCC1C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@H]2CC[C@@H]1C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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